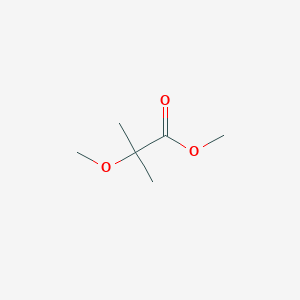











|
REACTION_CXSMILES
|
[CH3:1]N(C)C=O.[H-].[Na+].[OH:8][C:9]([CH3:15])([CH3:14])[C:10]([O:12][CH3:13])=[O:11]>O1CCCC1>[CH3:1][O:8][C:9]([CH3:15])([CH3:14])[C:10]([O:12][CH3:13])=[O:11] |f:1.2|
|


|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
oil
|
|
Quantity
|
19.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
70.8 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(C(=O)OC)(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a thermometer, a mechanical stirrer, and a dropping funnel
|
|
Type
|
CUSTOM
|
|
Details
|
to form a gray suspension
|
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension was cooled in an ice-water bath
|
|
Type
|
CUSTOM
|
|
Details
|
was held below 15° C
|
|
Type
|
DISTILLATION
|
|
Details
|
Methyl iodide (freshly distilled
|
|
Type
|
ADDITION
|
|
Details
|
108.75 g, 0.75 mol) in tetrahydrofuran (25 ml) was slowly added to the cooled suspension
|
|
Type
|
ADDITION
|
|
Details
|
The addition
|
|
Type
|
WAIT
|
|
Details
|
took 1.5 hours, during which
|
|
Duration
|
1.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
was held below 15° C
|
|
Type
|
STIRRING
|
|
Details
|
The suspension was stirred
|
|
Type
|
ADDITION
|
|
Details
|
The suspension was poured into ethyl acetate (300 ml) and water (300 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The clear layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with ethyl acetate (300 ml)
|
|
Type
|
ADDITION
|
|
Details
|
containing sodium bisulfite (10 g)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was mostly removed by rotary evaporation (25 mm Hg, 30° C.)
|
|
Type
|
DISTILLATION
|
|
Details
|
The resulting solution was distilled at atmospheric pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the product collected at 137°-146° C
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |